2'-C-ethynyladenosine
Overview
Description
2’-C-Ethynyladenosine is a purine nucleoside analog known for its broad antitumor activity. This compound is particularly effective against indolent lymphoid malignancies, where it inhibits DNA synthesis and induces apoptosis . Additionally, 2’-C-Ethynyladenosine is a valuable reagent in click chemistry due to its alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules .
Preparation Methods
The synthesis of 2’-C-Ethynyladenosine involves several stepsThe final step involves deprotection to yield the desired compound . Industrial production methods typically involve optimizing these steps to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
2’-C-Ethynyladenosine undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the nucleoside, potentially altering its biological activity.
Substitution: The alkyne group can participate in substitution reactions, particularly in the presence of suitable catalysts.
Click Chemistry: The alkyne group in 2’-C-Ethynyladenosine makes it an excellent candidate for CuAAC reactions, forming stable triazole linkages with azide-containing molecules.
Common reagents used in these reactions include copper catalysts for CuAAC and various oxidizing or reducing agents for modifying functional groups. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2’-C-Ethynyladenosine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in click chemistry to create complex molecular architectures.
Biology: The compound is employed in studies of DNA synthesis and repair, as well as in the development of nucleoside analogs for therapeutic use.
Mechanism of Action
The primary mechanism by which 2’-C-Ethynyladenosine exerts its effects is through the inhibition of DNA synthesis. This inhibition leads to the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in DNA replication, thereby disrupting the cell cycle and leading to cell death . Additionally, its ability to participate in click chemistry reactions allows it to be used in various biochemical assays and labeling techniques .
Comparison with Similar Compounds
2’-C-Ethynyladenosine is unique among purine nucleoside analogs due to its alkyne group, which enables its use in click chemistry. Similar compounds include:
2’-C-Methyladenosine: Another nucleoside analog with antitumor activity, but lacking the alkyne group.
2’-C-Ethynyluridine: Similar in structure but with a uridine base instead of adenosine, used in RNA studies.
2’-C-Ethynylcytidine: Another analog with a cytidine base, used in studies of RNA and DNA synthesis.
These compounds share some biological activities but differ in their specific applications and reactivity due to the presence or absence of the alkyne group .
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-3-ethynyl-5-(hydroxymethyl)oxolane-3,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c1-2-12(20)8(19)6(3-18)21-11(12)17-5-16-7-9(13)14-4-15-10(7)17/h1,4-6,8,11,18-20H,3H2,(H2,13,14,15)/t6-,8-,11-,12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMZHZQENASCGE-YUTYNTIBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314689 | |
Record name | 2′-C-Ethynyladenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
640725-76-4 | |
Record name | 2′-C-Ethynyladenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=640725-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2′-C-Ethynyladenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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